2,5-Dichloro-4-methoxyphenylboronic acid
Overview
Description
Scientific Research Applications
2,5-Dichloro-4-methoxyphenylboronic acid is widely used in:
Safety and Hazards
2,5-Dichloro-4-methoxyphenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and specific target organ toxicity following single exposure . Precautionary measures include avoiding ingestion and inhalation, and using personal protective equipment .
Relevant Papers
Several papers have been published on the topic of boronic acids, including this compound . These papers cover a wide range of topics, from the synthesis and properties of boronic acids to their applications in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 2,5-Dichloro-4-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is used in mild and functional group tolerant reaction conditions, indicating potential for good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This results in the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is used, requires mild and functional group tolerant reaction conditions . .
Biochemical Analysis
Biochemical Properties
For instance, they are often used in Suzuki-Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where they transfer a group (in this case, the boron-associated group) to a metal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-methoxyphenylboronic acid typically involves the reaction of 2,5-dichloro-4-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-methoxyphenylboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Substituted Phenylboronic Acids: Formed from substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5-Dichloro-4-methoxyphenylboronic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both methoxy and dichloro groups provides a unique electronic environment that can be exploited in various synthetic applications .
Properties
IUPAC Name |
(2,5-dichloro-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCCXBFEZDDMJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1612184-34-5 | |
Record name | (2,5-dichloro-4-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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